molecular formula C14H20N4O4S B2623276 Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 332103-35-2

Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2623276
CAS RN: 332103-35-2
M. Wt: 340.4
InChI Key: IXYZZXAGCLHERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as EBSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of the target molecule and the sulfur atom of this compound. This results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activity of nuclear factor-kappa B (NF-κB) in vitro. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate in lab experiments is its high sensitivity and selectivity for thiols. It also has a low toxicity profile and is relatively easy to synthesize. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. One area of interest is the development of this compound-based probes for the detection of thiols in vivo. Another potential application is the use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high sensitivity and selectivity for thiols make it a promising candidate for the development of fluorescent probes and therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.

Synthesis Methods

The synthesis of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves the reaction of ethyl 2-bromoacetate with 7-butyl-3-methyl-1,3,8-trioxo-2,6-purinedithiol in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-4-6-7-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-8-9(19)22-5-2/h4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYZZXAGCLHERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.